Cas no 2229501-03-3 (1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid
- EN300-1770214
- 2229501-03-3
-
- インチ: 1S/C12H14O4/c1-8-10(4-7-16-8)12(11(14)15)5-2-9(13)3-6-12/h4,7H,2-3,5-6H2,1H3,(H,14,15)
- InChIKey: CDCHWXGECMCPJB-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)C1(C(=O)O)CCC(CC1)=O
計算された属性
- せいみつぶんしりょう: 222.08920892g/mol
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.5Ų
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770214-10.0g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1770214-0.1g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1770214-0.5g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1770214-1g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1770214-5g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1770214-0.25g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1770214-0.05g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1770214-5.0g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1770214-1.0g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1770214-2.5g |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid |
2229501-03-3 | 2.5g |
$2688.0 | 2023-09-20 |
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229501-03-3)
1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229501-03-3) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexane ring with a ketone group and a carboxylic acid moiety, substituted with a 2-methylfuran ring. The combination of these functional groups endows the molecule with diverse chemical properties and biological potentials, making it a subject of extensive research.
The chemical structure of 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid is particularly noteworthy for its potential applications in drug discovery and development. The cyclohexane ring provides rigidity and conformational stability, while the ketone and carboxylic acid groups offer multiple sites for chemical modification and interaction with biological targets. The 2-methylfuran substituent adds an aromatic character and potential for π-stacking interactions, which can be crucial for binding to specific protein sites.
Recent studies have explored the pharmacological properties of 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid. One notable area of research is its anti-inflammatory activity. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, preliminary studies have indicated that it may have antioxidant properties, which could further contribute to its anti-inflammatory effects.
In the context of medicinal chemistry, the structural flexibility of 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid allows for the design of derivatives with enhanced pharmacological profiles. For instance, modifications at the carboxylic acid group can improve solubility and bioavailability, while changes to the furan ring can alter the compound's lipophilicity and target specificity. These structural variations are essential for optimizing the compound's therapeutic index and reducing potential side effects.
The biological activity of 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid has also been investigated in various disease models. In animal studies, this compound has demonstrated efficacy in reducing inflammation in models of arthritis and colitis. These findings suggest that it may have therapeutic potential in treating chronic inflammatory conditions. Furthermore, its ability to modulate oxidative stress pathways makes it a promising candidate for conditions where oxidative damage plays a significant role, such as neurodegenerative diseases.
Beyond its anti-inflammatory and antioxidant properties, 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid has shown promise in other therapeutic areas. For example, preliminary studies have indicated that it may have antiproliferative effects on cancer cells, particularly in breast and colon cancer cell lines. The mechanism underlying these effects is not yet fully understood but may involve the modulation of cell cycle progression and apoptosis pathways.
The synthesis of 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis methods. These advancements in synthetic chemistry have facilitated the availability of this compound for further research and development.
In conclusion, 1-(2-methylfuran-3-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229501-03-3) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for further exploration in drug discovery, particularly in areas such as inflammation, oxidative stress, and cancer. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
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